molecular formula C23H17FN6O B1663548 Capmatinib CAS No. 1029712-80-8

Capmatinib

Cat. No. B1663548
M. Wt: 412.4 g/mol
InChI Key: LIOLIMKSCNQPLV-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

To a stirred solution of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid (14, 1000 g, 2.12 mol) in acetonitrile (5 L) and CH2Cl2 (10 L) were charged HOBt (358 g, 2.65 mol, 1.25 equiv), and EDC hydrochloride (508.4 g, 2.65 mol, 1.25 equiv) at room temperature. Another portion of CH2Cl2 (10 L) was then added to the reaction mixture and the resulting reaction mixture was stirred at room temperature for 20 min. A 2.0 M solution of methylamine (MeNH2) in THF (3.44 L, 6.88 mol, 3.25 equiv) was added with stirring while maintaining the temperature at 15-30° C. The reaction mixture was stirred at room temperature for 2 h before an additional portion of 2.0 M solution of methylamine (MeNH2) in THF (1.06 L, 2.12 mol, 1 equiv) was added. The reaction mixture was stirred at room temperature for 1 h and a second portion of EDC hydrochloride (406 g, 2.12 mol, 1 equiv) was added and the stirring was continued for 6 h. When HPLC showed less than 1% of starting material (14) was remaining, the reaction mixture was concentrated under the reduced pressure at <50° C. During distillation acetonitrile (20 L) was added and distillation was continued until the remaining volume was about 20 L. The residue was treated with an aqueous solution of 2.5% sodium carbonate (Na2CO3, 40 L) and the resulting mixture was stirred at room temperature for 30 min. The solids were collected by filtration, washed with water (3×4.0 L), air dried by pulling vacuum on the filter to afford the crude desired product (15). The crude solids were treated with CH2Cl2 (17.6 L) and MeOH (5.2 L) at room temperature and resulting mixture was stirred until a clear solution was obtained. The solution was filtered to remove insoluble materials. With vigorous stirring a 2.5% aqueous solution of sodium carbonate (Na2CO3, 17.6 L) was added to the filtrate and the mixture was stirred at room temperature for 60 min to give a suspension. Heptane (20 L) was added and the mixture was stirred for an additional 60 min. The mixture was filtered and the solid was washed sequentially with water (3×4.0 L) and heptane (4.0 L), and dried in vacuum to afford 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide (15, 1095.3 g, 874.3 g theoretical) as a bright yellow solid, which was found to be not totally dry and to contain ˜25% residual solvents. This wet solid was used directly for the subsequent dihydrochloride salt (21) formation reaction without further drying. A small sample was dried completely for spectroscopic analyses and the data were consistent with those obtained by earlier method: For 15: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.20 (s, 1H), 8.82 (dd, 1H, J=4.05, 1.56 Hz), 8.38 (br m, 1H), 8.27 (dd, 1H, J=8.50 Hz, 1.25 Hz), 8.06-7.93 (m, 5H), 7.81-7.74 (m, 2H), 7.49 (dd, 1H, J=8.40 Hz, 4.35 Hz), 4.62 (s, 2H), 2.78 (d, 3H, J=4.36 Hz); C23H17FN6O (MW 412.42), LCMS (EI) m/e 413.1 (M++H).
Quantity
406 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.6 L
Type
solvent
Reaction Step Three
Name
Quantity
5.2 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Five
Name
Quantity
358 g
Type
reactant
Reaction Step Six
Quantity
508.4 g
Type
reactant
Reaction Step Six
Quantity
5 L
Type
solvent
Reaction Step Six
Quantity
10 L
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3.44 L
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
1.06 L
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:12]=[N:13][C:14]3[N:15]([C:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)=[CH:18][N:19]=3)[N:16]=2)[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C1C=CC2N(O)N=[N:37][C:35]=2C=1.CCN=C=NCCCN(C)C.Cl.CN.C1COCC1>C(#N)C.C(Cl)Cl.CCCCCCC.CO>[F:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:12]=[N:13][C:14]3[N:15]([C:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)=[CH:18][N:19]=3)[N:16]=2)[CH:8]=[CH:7][C:3]=1[C:4]([NH:37][CH3:35])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
406 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
Step Three
Name
Quantity
17.6 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.2 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
20 L
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
1000 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
Name
Quantity
358 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
508.4 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
5 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
3.44 L
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
1.06 L
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 15-30° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
the stirring was continued for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under the reduced pressure at <50° C
DISTILLATION
Type
DISTILLATION
Details
During distillation acetonitrile (20 L)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
distillation
ADDITION
Type
ADDITION
Details
The residue was treated with an aqueous solution of 2.5% sodium carbonate (Na2CO3, 40 L)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (3×4.0 L), air
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to afford the crude desired product (15)
CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
was stirred until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
STIRRING
Type
STIRRING
Details
With vigorous stirring a 2.5% aqueous solution of sodium carbonate (Na2CO3, 17.6 L)
ADDITION
Type
ADDITION
Details
was added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
to give a suspension
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed sequentially with water (3×4.0 L) and heptane (4.0 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1095.3 g
YIELD: CALCULATEDPERCENTYIELD 125.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.